Ecubectedin

Description

Properties

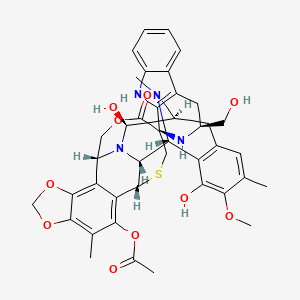

IUPAC Name |

[(1R,2R,3R,3'S,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O10S/c1-17-10-20-11-25-39(49)45-26-14-52-40(50)41(38-23(12-21(13-46)43-41)22-8-6-7-9-24(22)42-38)15-56-37(31(45)30(44(25)4)27(20)32(48)33(17)51-5)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)47/h6-10,21,25-26,30-31,37,39,42-43,46,48-49H,11-16H2,1-5H3/t21-,25-,26-,30+,31+,37+,39-,41+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXBRBBFWHHDFS-DJQPDYNTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CC(N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(C[C@H](N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248127-53-7 |

Source

|

| Record name | Ecubectedin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248127537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ECUBECTEDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LIC13RX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ecubectedin (Trabectedin): A Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ecubectedin (Trabectedin, marketed as Yondelis®) is a marine-derived antineoplastic agent with a complex and unique mechanism of action that distinguishes it from classical alkylating agents.[1][2] Initially isolated from the Caribbean tunicate Ecteinascidia turbinata, it is now produced synthetically.[1][3] Trabectedin's antitumor activity is not the result of a single pathway but a multifaceted attack on cancer cells and their microenvironment. Its core mechanisms involve covalent binding to the DNA minor groove, subsequent interference with transcription and DNA repair machinery, and modulation of the tumor microenvironment.[2][4] A paradoxical reliance on a functional Transcription-Coupled Nucleotide Excision Repair (TC-NER) system for its cytotoxicity is a hallmark of its action, making it a subject of intense study.[5][6] This guide provides an in-depth technical overview of these core mechanisms, supported by experimental data and methodologies.

Core Mechanism I: DNA Binding and Adduct Formation

The initial and defining event in Trabectedin's mechanism is its interaction with the DNA double helix.

-

Minor Groove Binding: Unlike many conventional alkylating agents that interact with the major groove, Trabectedin binds to the minor groove of DNA.[1][7][8][9]

-

Covalent Alkylation: It forms a reversible covalent adduct by alkylating the N2 position of guanine residues.[7][9][10][11][12]

-

Sequence Preference: This binding is not random, showing a preference for specific sequences, particularly CGG, TGG, AGC, and GGC triplets.[2][10]

-

Unique DNA Distortion: Upon binding, the Trabectedin-DNA adduct induces a unique bend in the DNA helix toward the major groove.[2][7][8][10][12][13] This is a distinctive feature compared to other minor groove binders. The molecule's structure, composed of three tetrahydroisoquinoline moieties, is crucial for this interaction; two rings bind the DNA, while the third protrudes, allowing for interactions with nuclear proteins.[1][2][10][13]

Caption: Trabectedin's initial interaction with DNA.

Core Mechanism II: Interference with Transcription

The formation of the DNA adduct directly disrupts the process of gene transcription, a key factor in Trabectedin's antitumor effect.

-

Inhibition of Activated Transcription: Trabectedin selectively inhibits activated gene transcription while having minimal effect on basal transcription.[4][8] This is partly achieved by physically impeding the progression of RNA polymerase II (Pol II) along the DNA template.[14]

-

Degradation of RNA Polymerase II: The stalled, hyperphosphorylated RNA Pol II is targeted for ubiquitination and subsequent degradation by the proteasome, further halting transcription.[4][10][15][16]

-

Displacement of Oncogenic Transcription Factors: In specific cancers, Trabectedin can displace key oncogenic transcription factors from their target promoters. A prime example is in myxoid liposarcoma, where it blocks the DNA binding of the FUS-CHOP fusion protein, reversing the oncogenic transcriptional program and promoting cell differentiation.[3][10]

-

Modulation of Gene Expression: It inhibits the overexpression of critical genes for cancer survival, such as the multidrug resistance-1 (MDR-1) gene, which codes for the P-glycoprotein efflux pump.[1][9]

Caption: Trabectedin's disruption of gene transcription.

Core Mechanism III: Poisoning of DNA Repair Machinery

Trabectedin's interaction with DNA repair pathways is perhaps its most unique and paradoxical feature. Its cytotoxicity is dependent on a functional Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[5][17][18]

-

The TC-NER Paradox: Unlike most DNA-damaging agents, where deficient DNA repair leads to increased sensitivity, cells deficient in TC-NER components (like ERCC1, XPB, or XPG) are resistant to Trabectedin.[6][8][12][19][20] Conversely, TC-NER proficiency makes cells more susceptible.[5]

-

Abortive Repair and SSB Formation: The TC-NER machinery recognizes the Trabectedin-DNA adduct as a lesion. The repair process is initiated, and the ERCC1-XPF endonuclease makes the first incision on the damaged strand. However, the adduct then physically blocks the second incision by the XPG endonuclease.[5][10][17][21][22] This "abortive" repair process results in a persistent, lethal single-strand break (SSB) with the adduct still attached.[5][10][17]

-

Conversion to Double-Strand Breaks (DSBs): These SSBs, when encountered by a replication fork, can be converted into highly toxic double-strand breaks (DSBs).[6][13][23]

-

Hypersensitivity in HR-Deficient Cells: The repair of these DSBs relies on the Homologous Recombination (HR) pathway. Consequently, cancer cells with deficiencies in HR proteins (e.g., BRCA1 or BRCA2 mutations) are extremely sensitive to Trabectedin, as they cannot repair the induced DSBs, leading to cell death.[6][24][25]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Trabectedin, a drug acting on both cancer cells and the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unique features of trabectedin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mechanism of Action | YONDELIS® [yondelis.com]

- 8. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trabectedin: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]

- 10. Trabectedin - Wikipedia [en.wikipedia.org]

- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 12. Frontiers | The Role of Trabectedin in Soft Tissue Sarcoma [frontiersin.org]

- 13. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The antitumor drugs trabectedin and lurbinectedin induce transcription-dependent replication stress and genome instability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trabectedin and Lurbinectedin Modulate the Interplay between Cells in the Tumour Microenvironment—Progresses in Their Use in Combined Cancer Therapy | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cross-talk between nucleotide excision and homologous recombination DNA repair pathways in the mechanism of action of antitumor trabectedin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scitechdaily.com [scitechdaily.com]

- 23. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Trabectedin mechanism of action: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator ecteinascidin 743 - PMC [pmc.ncbi.nlm.nih.gov]

Ecubectedin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecubectedin (also known as PM14) is a novel, synthetically derived transcriptional inhibitor with potent antitumor activity.[1][2] Developed by PharmaMar, this agent is a next-generation compound from the ecteinascidin class of marine-derived natural products and is currently undergoing Phase II clinical trials for the treatment of various solid tumors.[3][4][5] This technical guide provides a comprehensive overview of the discovery, and mechanism of action of ecubectedin, alongside detailed experimental protocols for key biological assays used in its evaluation. While the precise, step-by-step synthesis of ecubectedin is not publicly available, this guide will describe the synthesis of the closely related analogue, lurbinectedin, to illustrate the synthetic complexity of this class of compounds.

Discovery and Development

Ecubectedin (PM14) emerged from PharmaMar's dedicated research and development program focused on marine-derived oncology treatments.[6][7] The discovery process involved the synthesis and screening of analogues of the ecteinascidins, a family of potent antitumor agents originally isolated from the marine tunicate Ecteinascidia turbinata. The parent compounds, such as trabectedin, served as a scaffold for medicinal chemistry efforts aimed at improving the therapeutic index and overcoming resistance mechanisms.

PharmaMar initiated the first Phase I clinical study of PM14 in September 2017 to determine the optimal dose in patients with advanced solid tumors.[6][8] The World Health Organization officially designated the compound with the International Nonproprietary Name (INN) "ecubectedin" in September 2021.[9] Currently, ecubectedin is in Phase II clinical trials, being evaluated both as a single agent and in combination with other anticancer drugs for a range of solid tumors.[5]

Synthesis

The exact synthetic route for ecubectedin has not been disclosed in publicly available literature. However, as a synthetic analogue of lurbinectedin, its synthesis is likely to follow a similarly complex, multi-step pathway. The total synthesis of lurbinectedin, as a representative example of this chemical class, is a significant challenge in organic chemistry.

Note: The following section describes the synthesis of lurbinectedin, a close structural analogue of ecubectedin, to provide insight into the synthetic strategies employed for this family of compounds.

Representative Synthesis: Lurbinectedin

A convergent total synthesis of lurbinectedin typically involves the preparation of two complex heterocyclic fragments, which are then coupled and further elaborated to yield the final pentacyclic structure. Key challenges in the synthesis include the stereocontrolled construction of multiple chiral centers and the formation of the strained 10-membered macrolide ring.

A detailed, step-by-step protocol for the total synthesis of lurbinectedin is beyond the scope of this guide but generally involves:

-

Preparation of the Tetrahydroisoquinoline Core: Synthesis of the substituted tetrahydroisoquinoline moiety, often starting from a chiral amino acid to establish the correct stereochemistry.

-

Synthesis of the Pentacyclic Core: Construction of the complex pentacyclic system containing the lactone bridge.

-

Coupling and Final Modifications: Union of the two main fragments and subsequent functional group manipulations to complete the synthesis.

Due to the proprietary nature of the specific synthetic process for ecubectedin, detailed quantitative data such as reaction yields and purity for each step are not available.

Mechanism of Action

Ecubectedin is a potent transcriptional inhibitor with a multi-faceted mechanism of action that ultimately leads to tumor cell death.[1][2]

DNA Binding and Transcription Inhibition

Ecubectedin covalently binds to the minor groove of DNA, forming adducts that distort the DNA helix.[2] This interaction with the genetic material is a critical first step in its cytotoxic activity. By forming these adducts, ecubectedin physically obstructs the progression of RNA polymerase II (Pol II) along the DNA template, thereby inhibiting mRNA synthesis.[2] This leads to a global shutdown of transcription, which is particularly detrimental to cancer cells that are often highly dependent on continuous and high levels of transcription for their rapid growth and survival.

RNA Polymerase II Degradation

Beyond simple steric hindrance, ecubectedin actively promotes the degradation of the stalled RNA Pol II complex. The stalled polymerase is ubiquitinated and subsequently targeted for destruction by the proteasome.[2] This irreversible removal of the transcriptional machinery from the DNA ensures a sustained inhibition of gene expression.

Induction of DNA Damage and Apoptosis

The formation of ecubectedin-DNA adducts and the subsequent stalling of RNA Pol II trigger the cellular DNA damage response. This ultimately leads to the generation of double-strand DNA breaks.[2] The accumulation of extensive DNA damage overwhelms the cell's repair capacity, leading to cell cycle arrest in the S-phase and the initiation of the apoptotic cascade, resulting in programmed cell death.[2]

The proposed signaling pathway for ecubectedin's mechanism of action is depicted in the following diagram:

Caption: Proposed mechanism of action for ecubectedin.

Quantitative Data

While specific data for ecubectedin's synthesis is unavailable, preclinical studies have provided quantitative measures of its biological activity.

| Parameter | Value | Cell Lines / Conditions | Reference |

| Mean GI50 | Very low nanomolar range | Panel of human solid cancer cell lines | [2] |

| mRNA Synthesis Inhibition | 85% reduction after 90 min | Not specified | [2] |

| In Vivo Efficacy | Statistically significant tumor volume reduction | MDA-MB-231, HT-1080, H526, H82, 22Rv1 xenografts | [2] |

Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to characterize the activity of ecubectedin.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of ecubectedin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of a compound to DNA.

Materials:

-

Radiolabeled (e.g., 32P) or fluorescently labeled DNA probe containing a specific binding sequence

-

Nuclear extracts or purified DNA-binding protein

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) (non-specific competitor DNA)

-

Native polyacrylamide gel

-

TBE buffer

-

Loading dye

-

Phosphorimager or fluorescence scanner

Procedure:

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract or protein, poly(dI-dC), and binding buffer. Add ecubectedin at various concentrations. Finally, add the labeled DNA probe.

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.

-

Electrophoresis: Add loading dye to the samples and load them onto a native polyacrylamide gel. Run the gel in TBE buffer until the dye front reaches the bottom.

-

Detection: Dry the gel and expose it to a phosphor screen or scan it on a fluorescence imager to visualize the DNA-protein complexes. A "shift" in the mobility of the labeled probe indicates binding.

Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

RNA Polymerase II Degradation Assay

This Western blot-based assay is used to assess the degradation of RNA Polymerase II.

Materials:

-

Cell culture reagents

-

Ecubectedin

-

Lysis buffer (RIPA buffer)

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the large subunit of RNA Pol II (RPB1)

-

Loading control antibody (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Treatment: Treat cells with ecubectedin at the desired concentrations for various time points.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against RPB1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the level of RNA Pol II degradation compared to the loading control.

Caption: Workflow for the RNA Polymerase II degradation assay via Western blot.

Conclusion

Ecubectedin is a promising synthetic antitumor agent with a well-defined mechanism of action centered on the inhibition of transcription. Its development by PharmaMar from a family of marine natural products highlights the continued importance of nature-inspired drug discovery. While the specific details of its synthesis remain proprietary, the information available on its biological activity and the methodologies for its characterization provide a strong foundation for further research and development in the field of oncology. The ongoing clinical trials will be crucial in determining the ultimate therapeutic potential of this novel transcriptional inhibitor.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. You are being redirected... [pharmamar.com]

- 4. You are being redirected... [pharmamar.com]

- 5. Pharma Mar S A : Q125 (INFORME MARZO 2025 en) | MarketScreener India [in.marketscreener.com]

- 6. pharmamar.com [pharmamar.com]

- 7. Clinical studies with a new compound –PM14- in patients with solid tumors started by PharmaMar [worldpharmatoday.com]

- 8. cnmv.es [cnmv.es]

- 9. You are being redirected... [pharmamar.com]

Ecubectedin (PM14): A Technical Guide to its Molecular Core for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecubectedin (also known as PM14) is a synthetic tetrahydroisoquinoline alkaloid and a potent anti-tumor agent currently in clinical development.[1][2] It belongs to the family of ecteinascidins, which are marine-derived compounds known for their cytotoxic properties.[3] Ecubectedin is a synthetic analog of lurbinectedin and is structurally related to trabectedin, both of which are established anti-cancer agents.[3] This technical guide provides an in-depth overview of the molecular structure of ecubectedin, its physicochemical properties, and its mechanism of action, with a focus on the experimental methodologies used for its characterization.

Molecular Structure and Physicochemical Properties

Ecubectedin is a complex polycyclic molecule with the chemical formula C41H44N4O10S.[3] Its structure is characterized by a tetrahydro-β-carboline moiety, which distinguishes it from its analogue trabectedin and contributes to its enhanced antitumor activity. The molecule also features a pentacyclic core and a spiro-fused tetrahydroisoquinoline ring system.

| Property | Value | Source |

| Molecular Formula | C41H44N4O10S | PubChem |

| Molecular Weight | 784.9 g/mol | PubChem |

| IUPAC Name | [(1R,2R,3R,3'S,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.1³,¹¹.0²,¹³.0⁴,⁹.0¹⁵,²³.0¹⁶,²⁰]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | PubChem |

| InChI | InChI=1S/C41H44N4O10S/c1-17-10-20-11-25-39(49)45-26-14-52-40(50)41(38-23(12-21(13-46)43-41)22-8-6-7-9-24(22)42-38)15-56-37(31(45)30(44(25)4)27(20)32(48)33(17)51-5)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)47/h6-10,21,25-26,30-31,37,39,42-43,46,48-49H,11-16H2,1-5H3/t21-,25-,26-,30+,31+,37+,39-,41+/m0/s1 | PubChem |

| InChIKey | PVXBRBBFWHHDFS-DJQPDYNTSA-N | PubChem |

| Canonical SMILES | CC1=CC2=C(C(=C1OC)O)C(=O)OC3=C(C=C(C4=C3OCO4)C)N5C(C(C2N(C)C5=O)O)COC(=O)C6(CSCC7=C(N6)C8=C(N7)C=CC=C8)C9=C(CCN9)C2=C(N9)C=CC=C2 | PubChem |

Mechanism of Action

Ecubectedin exerts its potent anti-tumor effects through a multi-faceted mechanism of action that primarily targets the process of transcription. It is a DNA minor groove binding agent that covalently interacts with guanine residues, leading to a cascade of cellular events that culminate in apoptosis.[3]

The key steps in ecubectedin's mechanism of action are:

-

DNA Binding: Ecubectedin binds to the minor groove of DNA, forming adducts that distort the DNA helix.[3]

-

Inhibition of Transcription: This DNA binding stalls the progression of RNA Polymerase II along the DNA template, thereby inhibiting transcription.[3][4] This inhibition of activated transcription is a key feature of its anti-cancer activity.[1]

-

RNA Polymerase II Degradation: The stalled RNA Polymerase II is targeted for irreversible proteasomal degradation.[3][4]

-

Induction of DNA Double-Strand Breaks: The stalling of transcription and the subsequent cellular processes lead to the formation of DNA double-strand breaks.[3][4]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers a cellular stress response, leading to cell cycle arrest in the S-phase and the subsequent induction of apoptosis.[3][4]

In Vitro Antitumor Activity

Ecubectedin has demonstrated potent antiproliferative activity against a broad range of human cancer cell lines, with mean GI50 (50% growth inhibition) values in the very low nanomolar range.[3][4] While a comprehensive table of GI50 values across a wide panel of cell lines is not publicly available, the consistent reports of its high potency underscore its potential as a broad-spectrum anti-cancer agent.

Table of Ecubectedin GI50 Values in Selected Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| Data not publicly available | Data not publicly available | Reported to be in the low nanomolar range |

| Data not publicly available | Data not publicly available | Reported to be in the low nanomolar range |

| Data not publicly available | Data not publicly available | Reported to be in the low nanomolar range |

| Data not publicly available | Data not publicly available | Reported to be in the low nanomolar range |

| Data not publicly available | Data not publicly available | Reported to be in the low nanomolar range |

Experimental Protocols

The characterization of ecubectedin's molecular and cellular effects relies on a suite of standard and specialized experimental techniques. Below are detailed methodologies for key experiments cited in the preclinical evaluation of ecubectedin.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with a serial dilution of ecubectedin and incubate for a predetermined period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

DNA Binding (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the binding of proteins or small molecules to DNA.

Protocol:

-

Probe Preparation: A DNA probe containing a putative ecubectedin binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of ecubectedin in a binding buffer.

-

Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

-

Detection: The gel is dried and the positions of the labeled DNA probe are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the probe indicates the formation of a DNA-ecubectedin complex.

Inhibition of Transcription ([³H]-Uridine Incorporation Assay)

This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor, [³H]-uridine.

Protocol:

-

Cell Treatment: Cells are pre-treated with ecubectedin for a specified time.

-

Radiolabeling: [³H]-uridine is added to the cell culture medium and incubated for a short period (e.g., 90 minutes).[3]

-

Cell Lysis and RNA Precipitation: Cells are lysed, and the total RNA is precipitated using an acid solution (e.g., trichloroacetic acid).

-

Quantification: The amount of incorporated radioactivity in the precipitated RNA is measured using a scintillation counter. A decrease in [³H]-uridine incorporation indicates inhibition of transcription.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Harvesting and Fixation: Cells treated with ecubectedin are harvested and fixed in cold 70% ethanol to permeabilize the cell membranes.

-

RNAse Treatment: The fixed cells are treated with RNase A to ensure that only DNA is stained.

-

DNA Staining: Cells are stained with a saturating concentration of propidium iodide.

-

Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection (Annexin V/PI Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with ecubectedin and then harvested.

-

Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Ecubectedin's activity as a DNA damaging agent and transcriptional inhibitor implicates its interaction with key cellular signaling pathways, notably the NF-κB and p53 pathways.

NF-κB Signaling Pathway Inhibition

Ecubectedin has been shown to specifically inhibit the transactivated transcription mediated by NF-κB.[3] This suggests that ecubectedin interferes with the ability of NF-κB to promote the expression of its target genes, which are often involved in cell survival and proliferation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Ecubectedin Family of Compounds

The ecubectedin family of compounds, a class of tetrahydroisoquinoline alkaloids originally derived from the marine tunicate Ecteinascidia turbinata, represents a significant advancement in oncology. These agents, including the well-established trabectedin and lurbinectedin, and the emerging ecubectedin, possess a unique and complex mechanism of action that distinguishes them from traditional cytotoxic agents. This guide provides a detailed overview of their core biology, quantitative activity, and the experimental methodologies used to characterize them.

Core Mechanism of Action

The antitumor activity of the ecubectedin family is multifaceted, targeting not only the cancer cell's genetic machinery but also its surrounding microenvironment. The core mechanism can be understood through a sequence of key events.

1.1. DNA Binding and Adduct Formation Trabectedin, lurbinectedin, and ecubectedin are alkylating agents that covalently bind to the minor groove of DNA.[1][2] This interaction preferentially occurs at guanine residues, particularly within CG-rich sequences.[3] Upon binding, the drug molecule forms adducts that bend the DNA helix towards the major groove.[1][2] This structural distortion is fundamental to all subsequent downstream effects.

1.2. Inhibition of Activated Transcription A hallmark of this compound family is the potent and selective inhibition of activated transcription, while leaving basal transcription relatively unaffected.[4] After forming a DNA adduct, the drug interacts with RNA Polymerase II (Pol II), stalling its progression along the DNA template.[5] This leads to the irreversible ubiquitination and proteasomal degradation of the stalled Pol II, effectively halting the synthesis of messenger RNA (mRNA).[5][6] This mechanism is particularly effective against tumors that are "addicted" to the overexpression of specific oncogenic transcription factors.[7][8] Ecubectedin, for instance, has been shown to reduce mRNA synthesis by 85% within 90 minutes of exposure.

1.3. Interference with DNA Repair and Induction of Apoptosis The DNA adducts formed by these compounds are recognized by the cell's DNA repair machinery, specifically the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system.[9][10] However, instead of repairing the damage, the interaction with the TC-NER complex leads to the formation of lethal single- and double-strand DNA breaks (DSBs).[3][9] This accumulation of catastrophic DNA damage induces cell cycle arrest, typically in the S or G2 phase, and ultimately triggers programmed cell death (apoptosis).[1][5]

1.4. Modulation of the Tumor Microenvironment (TME) Beyond their direct effects on tumor cells, these compounds actively reshape the TME. They have been shown to reduce the population of tumor-associated macrophages (TAMs), which are key drivers of tumor growth, angiogenesis, and immune suppression.[3][11] Furthermore, they inhibit the production of inflammatory cytokines and chemokines like CCL2 and IL-6 by both tumor cells and monocytes, further disrupting the supportive network for cancer progression.[12][13]

Quantitative Biological Activity

The following tables summarize the quantitative data available for the ecubectedin family, providing a comparative look at their potent antitumor activity.

Table 1: Comparative In Vitro Antiproliferative Activity (IC50/GI50)

This table presents the concentration of the drug required to inhibit cell growth by 50%. Values are generally in the nanomolar (nM) range, highlighting the high potency of these compounds.

| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference(s) |

| Trabectedin | NCI-H295R | Adrenocortical Carcinoma | 0.15 | [10] |

| MUC-1 | Adrenocortical Carcinoma | 0.80 | [10] | |

| HAC-15 | Adrenocortical Carcinoma | 0.50 | [10] | |

| SW13 | Adrenal Carcinoma | 0.098 | [10] | |

| DU145 | Prostate Cancer | ~1.5 - 30 (exposure dependent) | [9] | |

| HeLa | Cervical Cancer | ~1.5 - 30 (exposure dependent) | [9] | |

| HT29 | Colon Cancer | ~0.2 - 10.5 (exposure dependent) | [9] | |

| 402.91 | Myxoid Liposarcoma | <4 | [14] | |

| Lurbinectedin | SCLC Panel (Mean) | Small Cell Lung Cancer | 6.52 | [15] |

| SCLC-A Subtype | Small Cell Lung Cancer | 4.1 | [15] | |

| SCLC-N Subtype | Small Cell Lung Cancer | 14.9 | [15] | |

| SCLC-P Subtype | Small Cell Lung Cancer | 0.2 | [15] | |

| SCLC Panel (Median) | Small Cell Lung Cancer | 0.46 (Range: 0.06 - 1.83) | [16] | |

| Ecubectedin | Panel Mean | Various Solid Tumors | "Very low nanomolar range" | [5] |

Note: Data for ecubectedin is still emerging from ongoing clinical trials. Specific IC50/GI50 values across a wide panel of cell lines are not yet publicly available in tabular format.

Table 2: In Vivo Efficacy in Human Tumor Xenograft Models

This table summarizes results from studies where human cancer cells are implanted in immunodeficient mice to test drug efficacy.

| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Key Result(s) | Reference(s) |

| Trabectedin | T-5H-FC#1 | Myxoid Liposarcoma | 0.15 mg/kg, IV (weekly) | 54.16% Tumor Growth Inhibition (TGI); significant survival increase | [6] |

| Lurbinectedin | Ewing Sarcoma | Ewing Sarcoma | Not Specified | Delayed tumor growth | [3] |

| Ecubectedin | MDA-MB-231 | Breast Cancer | 1.25 mg/kg, IV (weekly x3) | Significant tumor volume reduction; 1/10 complete remission | [5] |

| Ecubectedin | HT-1080 | Soft Tissue Sarcoma | 1.25 mg/kg, IV (weekly x3) | Significant tumor volume reduction | [5] |

| Ecubectedin | H526 | Small Cell Lung Cancer | 1.25 mg/kg, IV (weekly x3) | Significant tumor volume reduction; 9/10 complete remissions | [5] |

| Ecubectedin | 22Rv1 | Prostate Cancer | 1.25 mg/kg, IV (weekly x3) | Significant tumor volume reduction; 7/10 complete remissions | [5] |

Table 3: Comparative Human Pharmacokinetic Parameters

This table outlines how the drugs are processed by the body. Parameters shown are for single-agent intravenous (IV) administration.

| Parameter | Trabectedin | Lurbinectedin | Ecubectedin |

| Half-Life (t½) | ~18-27 hours | ~50 hours | Data Not Yet Available |

| Clearance (CL) | ~31-40 L/h/m² | ~11 L/h | Data Not Yet Available |

| Volume of Distribution (Vss) | >1000 L/m² | ~438-504 L | Data Not Yet Available |

| Plasma Protein Binding | ~97% | ~99% | Data Not Yet Available |

| Primary Metabolism | CYP3A4 | CYP3A4 | Data Not Yet Available |

| Reference(s) | [1][12][17][18] | [4][9][13] | [16][19] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the ecubectedin family of compounds.

Protocol 1: MTT Assay for In Vitro Antiproliferative Activity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Methodology:

-

Cell Plating: Seed cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Include control wells with medium only for background measurement.

-

Incubation: Incubate the plates for 24 hours in a humidified atmosphere at 37°C and 5% CO₂ to allow for cell attachment and recovery.

-

Compound Addition: Prepare serial dilutions of the test compound (e.g., ecubectedin) in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Add 100 µL of medium with vehicle (e.g., DMSO) to control wells.

-

Treatment Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the spectrophotometrical absorbance at 550-600 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell growth inhibition versus the log of the compound concentration and use a non-linear regression model to calculate the GI50 value.[2][19][20]

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

Objective: To qualitatively demonstrate that a compound binds directly to a specific DNA sequence.

Methodology:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides representing a target DNA sequence (e.g., a GC-rich promoter region). Label the DNA probe at the 5' end using [γ-³²P]ATP and T4 polynucleotide kinase, or with a non-radioactive label like biotin or a fluorophore.

-

Binding Reaction Setup: In a microcentrifuge tube, combine the following components:

-

Binding Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Labeled DNA probe (e.g., 10-50 fmol).

-

Test compound (ecubectedin) at various concentrations.

-

For specificity control, add a 100-fold excess of unlabeled ("cold") probe to a separate reaction.

-

-

Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for compound-DNA binding.

-

Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% TBE gel). Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system.

-

Detection:

-

Radioactive Probe: Dry the gel and expose it to X-ray film or a phosphor screen to visualize the bands.

-

Non-Radioactive Probe: Transfer the DNA from the gel to a nylon membrane and detect using streptavidin-HRP (for biotin) or by direct fluorescence imaging.

-

-

Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a DNA-compound complex. The disappearance of this shifted band in the presence of excess cold probe confirms the binding specificity.[4][5][8]

Protocol 3: Western Blot for RNA Polymerase II Degradation

Objective: To demonstrate that treatment with the compound leads to the degradation of the RPB1 subunit of RNA Polymerase II.

Methodology:

-

Cell Treatment: Culture cells to ~80% confluency and treat with the test compound (e.g., ecubectedin) at a predetermined effective concentration for various time points (e.g., 0, 2, 4, 8 hours). Include a vehicle-treated control.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Immunoprecipitation (Optional, for Ubiquitination): To specifically detect ubiquitinated RPB1, incubate the cell lysate with an antibody against ubiquitin or a ubiquitin-binding domain resin to pull down ubiquitinated proteins.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) from each sample on an SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate overnight at 4°C with a primary antibody specific for the RPB1 subunit of RNA Polymerase II. Also, probe a separate blot or re-probe the same blot with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: A decrease in the intensity of the RPB1 band in treated samples compared to the control, relative to the loading control, indicates protein degradation.[6][7][20]

Protocol 4: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Objective: To quantify the percentage of cells undergoing apoptosis following compound treatment.

Methodology:

-

Cell Treatment: Plate cells and treat with the test compound and controls as described in the MTT assay protocol.

-

Cell Harvesting: After the treatment period (e.g., 48 hours), collect both floating and adherent cells. Adherent cells are detached using trypsin. Combine all cells from each sample.

-

Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.

-

Analysis by Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.

-

Data Interpretation:

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Necrotic Cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[1][7][12][21]

-

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with the ecubectedin family.

Caption: Core mechanism of action for the ecubectedin family.

Caption: A typical experimental workflow for an MTT cell viability assay.

Caption: Logical relationship of direct and indirect antitumor effects.

References

- 1. Pharmacometabolomics of trabectedin in metastatic soft tissue sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of Lurbinectedin, a Selective Inhibitor of Oncogene Transcription, in Patients with Relapsed Ewing Sarcoma: Results of a Basket Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of RNA polymerase II ubiquitylation and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 9. Pharmacokinetics and Safety of Lurbinectedin Administrated with Itraconazole in Cancer Patients: A Drug–Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Integrated exposure–response analysis of efficacy and safety of lurbinectedin to support the dose regimen in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmamar.com [pharmamar.com]

- 17. cancercareontario.ca [cancercareontario.ca]

- 18. Pharmacokinetics, safety, and activity of trabectedin as first-line treatment in elderly patients who are affected by advanced sarcoma and are unfit to receive standard chemotherapy: A phase 2 study (TR1US study) from the Italian Sarcoma Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Distinct ubiquitin ligases act sequentially for RNA polymerase II polyubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Ecubectedin Transcriptional Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecubectedin (also known as PM14) is a novel, potent, marine-derived therapeutic agent belonging to the ecteinascidin family of compounds. It functions as a transcriptional inhibitor with significant antitumor activity observed in a range of preclinical cancer models. This document provides a comprehensive technical overview of the core mechanism of action of ecubectedin, focusing on its transcriptional inhibition pathway. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to support further research and drug development efforts in this area. As a newer agent, some data for ecubectedin is still emerging; where specific data is not yet available, information from its close structural and functional analogs, trabectedin and lurbinectedin, is provided to offer mechanistic insights.

Core Mechanism of Action: Transcriptional Inhibition

Ecubectedin exerts its cytotoxic effects through a multi-faceted mechanism that ultimately disrupts cellular transcription, leading to cell cycle arrest and apoptosis. The core pathway can be summarized in the following key steps:

-

DNA Binding: Ecubectedin covalently binds to the minor groove of DNA, creating DNA adducts. This initial interaction is a critical step that triggers downstream events.[1][2]

-

RNA Polymerase II Stalling: The ecubectedin-DNA adducts act as a physical impediment to the progression of RNA Polymerase II (Pol II) along the DNA template during transcription elongation.[1][2] This stalling is a key event in the drug's mechanism.

-

RNA Polymerase II Degradation: The stalled Pol II is targeted for ubiquitination and subsequent degradation by the proteasome.[1][2] This irreversible removal of the transcriptional machinery from the DNA is a hallmark of ecubectedin's action.

-

Induction of DNA Double-Strand Breaks: The stalled transcription complex and subsequent repair attempts lead to the formation of DNA double-strand breaks (DSBs).[1][2]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers a DNA damage response, leading to cell cycle arrest, primarily in the S-phase, and the initiation of the apoptotic cascade, ultimately resulting in tumor cell death.[1][2]

Quantitative Data

The following tables summarize the available quantitative data on the in vitro and in vivo activity of ecubectedin.

Table 1: In Vitro Antiproliferative Activity of Ecubectedin

| Metric | Value | Cell Lines | Assay | Source |

| Mean GI50 | Very low nanomolar range | Panel of solid human cancer cell lines | MTT Assay | [1][2] |

Note: Specific GI50 values for individual cell lines are not yet publicly available in the reviewed literature.

Table 2: In Vitro Transcriptional Inhibition by Ecubectedin

| Parameter | Result | Time Point | Assay | Source |

| mRNA Synthesis Inhibition | 85% reduction | 90 minutes | ³H-uridine incorporation | [1][2] |

| NF-κB Transactivated Transcription | Almost completely abolished | Not specified | NF-κB reporter assay with TNFα stimulation | [1][2] |

Table 3: In Vivo Antitumor Activity of Ecubectedin in Xenograft Models

| Tumor Type | Mouse Model | Dosing Regimen | Outcome | Source |

| Breast (MDA-MB-231) | Athymic nu/nu | 1.25 mg/kg IV on days 0, 7, 14 | Statistically significant reduction in tumor volume (p≤0.0005 on days 7-35); 1/10 complete remissions (lasting 103 days) | [1][2] |

| Soft Tissue Sarcoma (HT-1080) | Athymic nu/nu | 1.25 mg/kg IV on days 0, 7, 14 | Statistically significant reduction in tumor volume (p≤0.0004 on days 2-14) | [1][2] |

| SCLC (H526) | Athymic nu/nu | 1.25 mg/kg IV on days 0, 7, 14 | Statistically significant reduction in tumor volume (p≤0.0001 from day 4); 9/10 complete remissions (lasting 220 days) | [1][2] |

| SCLC (H82) | Athymic nu/nu | 1.25 mg/kg IV on days 0, 7, 14 | Statistically significant reduction in tumor volume (p≤0.0001 on days 5-14) | [1][2] |

| Prostate (22Rv1) | Athymic nu/nu | 1.25 mg/kg IV on days 0, 7, 14 | Statistically significant reduction in tumor volume (p≤0.0001 on days 3-14); 7/10 complete remissions (lasting 13 days) | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of ecubectedin are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

MTT Assay for Cell Proliferation

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Ecubectedin (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of ecubectedin in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of ecubectedin. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).

³H-Uridine Incorporation Assay for mRNA Synthesis Inhibition

This assay measures the rate of new RNA synthesis by quantifying the incorporation of radiolabeled uridine.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Ecubectedin

-

³H-uridine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with ecubectedin at the desired concentration for a specified time (e.g., 90 minutes).

-

Add ³H-uridine to each well and incubate for a short period (e.g., 30-60 minutes) to allow for its incorporation into newly synthesized RNA.

-

Wash the cells with ice-cold PBS to remove unincorporated ³H-uridine.

-

Precipitate the macromolecules, including RNA, by adding cold TCA.

-

Wash the precipitate with TCA to remove any remaining unincorporated label.

-

Lyse the cells and collect the lysate.

-

Add scintillation fluid to the lysate and measure the radioactivity using a scintillation counter.

-

Compare the radioactivity counts of ecubectedin-treated cells to untreated control cells to determine the percentage of inhibition of mRNA synthesis.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA is used to detect the binding of proteins or small molecules to a specific DNA sequence.

Materials:

-

DNA probe (a short, labeled oligonucleotide)

-

Ecubectedin

-

Binding buffer

-

Polyacrylamide gel

-

Electrophoresis apparatus

-

Detection system (e.g., autoradiography for radiolabeled probes, or fluorescence imaging for fluorescently labeled probes)

Protocol:

-

Synthesize and label a DNA probe with a known or putative ecubectedin binding site.

-

Incubate the labeled DNA probe with varying concentrations of ecubectedin in a binding buffer.

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Perform electrophoresis to separate the DNA-ecubectedin complexes from the free DNA probe. The complexes will migrate more slowly through the gel.

-

Visualize the bands using an appropriate detection method. A "shifted" band indicates the formation of a DNA-ecubectedin complex.

NF-κB Reporter Assay for Transcriptional Activity

This assay measures the activity of the NF-κB transcription factor, which is involved in cellular responses to stress and inflammation.

Materials:

-

Cells transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).

-

Ecubectedin

-

TNFα (or another NF-κB activator)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Plate the transfected cells in a multi-well plate.

-

Pre-treat the cells with ecubectedin for a specified duration.

-

Stimulate the cells with TNFα to activate the NF-κB pathway.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Compare the luciferase activity in ecubectedin-treated cells to that in untreated but stimulated cells to determine the effect of ecubectedin on NF-κB-mediated transcription.

Flow Cytometry for Cell Cycle Analysis

This method uses a DNA-intercalating dye to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Ecubectedin

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Protocol:

-

Treat cells with ecubectedin for the desired time period.

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A to stain the DNA and degrade RNA.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cancer cell lines

-

Ecubectedin

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI) or another viability dye

-

Annexin V binding buffer

-

Flow cytometer

Protocol:

-

Treat cells with ecubectedin to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the mechanism of action of ecubectedin.

Ecubectedin's Core Transcriptional Inhibition Pathway

Caption: Core mechanism of ecubectedin transcriptional inhibition.

Inferred Apoptosis Signaling Pathway

Based on the known mechanisms of related compounds like trabectedin, ecubectedin likely induces apoptosis through the activation of caspase cascades. The generation of DNA double-strand breaks is a potent trigger for the intrinsic apoptotic pathway.

Caption: Inferred intrinsic apoptosis pathway activated by ecubectedin.

Inferred Cell Cycle Arrest Pathway

The induction of DNA damage by ecubectedin leads to the activation of checkpoint kinases that halt the cell cycle, particularly in the S-phase, to allow for DNA repair or to trigger apoptosis if the damage is too severe.

Caption: Inferred S-phase cell cycle arrest pathway induced by ecubectedin.

Experimental Workflow for Assessing Ecubectedin's Effects

Caption: General experimental workflow for ecubectedin evaluation.

Conclusion and Future Directions

Ecubectedin is a promising new anticancer agent with a well-defined core mechanism of transcriptional inhibition. Its ability to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells highlights its therapeutic potential. The data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

Future research should focus on:

-

Elucidating the specific GI50 values across a broader range of cancer cell lines to identify sensitive and resistant tumor types.

-

Identifying the specific downstream effectors in the apoptosis and cell cycle pathways that are modulated by ecubectedin.

-

Investigating potential biomarkers that could predict patient response to ecubectedin therapy.

-

Exploring rational combination therapies that could enhance the efficacy of ecubectedin.

This technical guide serves as a valuable resource for the scientific community and will be updated as more data on ecubectedin becomes available.

References

Pharmacological Profile of Ecubectedin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecubectedin (also known as PM14) is an investigational synthetic antitumor agent belonging to the ecteinascidin family of compounds.[1][2] It is currently undergoing clinical development, primarily in combination with other chemotherapeutic agents, for the treatment of various advanced solid tumors.[3][4][5] This technical guide provides an in-depth overview of the pharmacological profile of Ecubectedin, summarizing its mechanism of action, pharmacodynamics, and available pharmacokinetic and in vitro efficacy data. Detailed experimental protocols for key assays and visualizations of the signaling pathways involved are also presented to support further research and development efforts.

Mechanism of Action

Ecubectedin is a potent transcriptional inhibitor.[1] Its primary mechanism of action involves binding to the minor groove of DNA, which subsequently triggers a cascade of events leading to tumor cell death.[2]

Key molecular events include:

-

Inhibition of Transcription: Ecubectedin efficiently inhibits mRNA synthesis. Studies have shown an 85% reduction in mRNA synthesis after a 90-minute exposure.[1][2] It specifically inhibits transactivated transcription, as demonstrated by the near-complete abolishment of NF-κB-mediated transcriptional activity.[1]

-

Stalling and Degradation of RNA Polymerase II: The binding of Ecubectedin to DNA leads to the stalling and subsequent irreversible proteasomal degradation of elongating RNA Polymerase II (RNA Pol II).[1][2]

-

Induction of DNA Double-Strand Breaks: A crucial downstream effect of Ecubectedin's action is the induction of double-strand breaks in DNA.[1][2] This DNA damage response is a key trigger for the subsequent cellular effects.

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage leads to cell cycle arrest, primarily in the S-phase.[1][2] Ultimately, this culminates in the induction of apoptotic cell death.[1][2]

Signaling Pathways

Ecubectedin's activity is known to modulate critical signaling pathways involved in cancer cell proliferation and survival, including the p53 and WNT/β-catenin pathways.

p53 Signaling Pathway

The induction of DNA double-strand breaks by Ecubectedin is a potent activator of the p53 tumor suppressor pathway. While the precise upstream sensors and kinases directly activated by Ecubectedin-induced DNA damage have not been fully elucidated, the downstream consequences converge on the stabilization and activation of p53. This leads to the transcriptional activation of p53 target genes that regulate cell cycle arrest and apoptosis.

WNT/β-catenin Signaling Pathway

Ecubectedin has been shown to modulate the WNT/β-catenin pathway, which is frequently dysregulated in various cancers. By inhibiting transcription, Ecubectedin can downregulate the expression of key components of this pathway, leading to a reduction in TCF/β-catenin-mediated transcription of pro-proliferative target genes.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

An In-depth Technical Guide on the Core Mechanism of Ecubectedin: DNA Binding and Adduct Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecubectedin (formerly PM14) is a novel anti-cancer agent belonging to the ecteinascidin family of natural products. Its primary mechanism of action involves the intricate interplay between DNA binding, adduct formation, and the subsequent disruption of crucial cellular processes, ultimately leading to tumor cell apoptosis. This technical guide provides a comprehensive overview of the core mechanism of ecubectedin, focusing on its interaction with DNA. This document synthesizes available preclinical data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams. While specific quantitative data for ecubectedin's binding kinetics and adduct formation rates are still emerging, this guide leverages data from its close analogs, trabectedin and lurbinectedin, to provide a robust understanding of its mode of action.

Introduction to Ecubectedin and its Class

Ecubectedin is a synthetic tetrahydroisoquinoline alkaloid structurally related to trabectedin (ET-743) and lurbinectedin.[1] These marine-derived compounds are potent antitumor agents that target the DNA minor groove.[2][3] Ecubectedin has demonstrated significant antiproliferative activity in various cancer cell lines, with mean GI50 values in the low nanomolar range.[4] It is currently in Phase II clinical development for the treatment of solid tumors.[5][6]

The core structure of these molecules, comprising fused tetrahydroisoquinoline rings, facilitates a unique interaction with DNA, leading to a cascade of cellular events that are particularly cytotoxic to cancer cells.[1]

DNA Binding and Adduct Formation

The cornerstone of ecubectedin's mechanism of action is its ability to bind to the minor groove of DNA and form covalent adducts, primarily with guanine residues.[4][7]

Molecular Interaction with DNA

Ecubectedin, like its analogs, interacts with the DNA double helix in a sequence-selective manner. The molecule orients itself within the minor groove, where its reactive carbinolamine moiety forms a covalent bond with the exocyclic N2 amino group of guanine.[8] This alkylation is a critical step in the formation of the DNA adduct.

Sequence Specificity

While the precise sequence preference for ecubectedin is still under detailed investigation, studies on the ecteinascidin family indicate a strong preference for GC-rich sequences.[2] Trabectedin and lurbinectedin preferentially bind to triplets such as 5'-CGG, 5'-TGG, 5'-GGC, and 5'-AGC, with the central guanine being the site of alkylation.[7] This sequence preference is crucial as it can direct the drug's activity towards the promoter regions of specific genes, which are often rich in GC content.

Structural Consequences of Adduct Formation

The formation of the ecubectedin-DNA adduct induces significant conformational changes in the DNA structure. The DNA helix bends towards the major groove at the site of the adduct.[7] This distortion of the DNA architecture is a key factor in the subsequent cellular responses, as it can interfere with the binding of DNA-associated proteins, such as transcription factors and DNA repair enzymes.

Cellular Consequences of Ecubectedin-DNA Adducts

The formation of ecubectedin-DNA adducts triggers a multifaceted cellular response, culminating in cell cycle arrest and apoptosis.

Inhibition of Transcription

A primary consequence of ecubectedin's interaction with DNA is the potent inhibition of transcription. Preclinical studies have shown that ecubectedin efficiently inhibits mRNA synthesis, with an 85% reduction observed after 90 minutes of treatment.[4] This inhibition is particularly pronounced for transactivated transcription. Ecubectedin has been shown to almost completely abolish the transcriptional activity mediated by NF-κB following activation with TNFα.[4]

The mechanism of transcriptional inhibition involves the stalling of elongating RNA Polymerase II (RNA Pol II) at the site of the DNA adduct.[4] This stalled polymerase is then targeted for irreversible proteasomal degradation, a process that is critical for the drug's cytotoxic effect.[4][7]

Induction of DNA Damage and Cell Cycle Arrest

The stalling of transcription and the presence of the bulky DNA adducts are recognized by the cell as DNA damage, leading to the formation of DNA double-strand breaks (DSBs).[4] This, in turn, activates the DNA Damage Response (DDR) pathway. The formation of DSBs ultimately triggers cell cycle arrest, predominantly in the S-phase.[4]

Apoptosis

The culmination of transcriptional inhibition, DNA damage, and cell cycle arrest is the induction of apoptosis. Ecubectedin has been shown to trigger apoptotic cell death, as evidenced by Annexin V flow cytometry assays.[4]

Quantitative Data Summary

While specific kinetic data for ecubectedin are not yet publicly available, the following table summarizes the key quantitative findings from preclinical studies.

| Parameter | Finding | Cell Lines/Model | Reference |

| In Vitro Antiproliferative Activity | Mean GI50 values in the very low nanomolar range | Panel of solid human cancer cell lines | [4] |

| Inhibition of mRNA Synthesis | 85% reduction after 90 minutes of treatment | Not specified | [4] |

| Inhibition of NF-κB Transactivation | Almost complete abolishment | Reporter system with TNFα activation | [4] |

| In Vivo Antitumor Activity | Statistically significant reduction in tumor volume | MDA-MB-231, HT-1080, H526, H82, and 22Rv1 xenografts | [4] |

| In Vivo Tumor Remission | Complete remissions observed in MDA-MB-231, H526, and 22Rv1 xenografts | MDA-MB-231, H526, and 22Rv1 xenografts | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ecubectedin-Induced Cell Death

The following diagram illustrates the proposed signaling cascade initiated by ecubectedin's interaction with DNA.

Caption: Proposed signaling pathway of ecubectedin-induced cell death.

Experimental Workflow for Assessing DNA Binding and Damage

The following diagram outlines a typical experimental workflow to investigate the interaction of ecubectedin with DNA and its cellular consequences.

Caption: Experimental workflow for ecubectedin DNA interaction studies.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of ecubectedin and its analogs.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

-

Objective: To qualitatively assess the binding of ecubectedin to a specific DNA sequence.

-

Principle: This technique is based on the principle that a DNA-protein or DNA-drug complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.

-

Methodology:

-

Probe Preparation: A DNA oligonucleotide containing the putative binding sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of ecubectedin in a suitable binding buffer.

-

Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel.

-

Detection: The positions of the labeled DNA are visualized by autoradiography (for radioactive probes) or chemiluminescence/colorimetric detection (for non-radioactive probes). A "shifted" band indicates the formation of a DNA-ecubectedin complex.

-

³H-Uridine Incorporation Assay for Transcription Inhibition

-

Objective: To quantify the effect of ecubectedin on global mRNA synthesis.

-

Principle: Actively transcribing cells will incorporate radiolabeled uridine into newly synthesized RNA. A reduction in the incorporation of the radiolabel in the presence of a drug indicates transcriptional inhibition.

-

Methodology:

-

Cell Treatment: Cancer cells are treated with various concentrations of ecubectedin for a defined period.

-

Radiolabeling: ³H-uridine is added to the cell culture medium and incubated to allow for its incorporation into RNA.

-

RNA Precipitation: The cells are lysed, and the total RNA is precipitated, typically using trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated ³H-uridine is quantified by scintillation counting.

-

Western Blot for RNA Polymerase II Degradation

-

Objective: To detect the degradation of RNA Polymerase II following ecubectedin treatment.

-

Principle: Western blotting uses specific antibodies to detect the presence and relative abundance of a target protein in a complex mixture of proteins.

-

Methodology:

-

Protein Extraction: Cells are treated with ecubectedin, and total cellular proteins are extracted.

-

SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with a primary antibody specific for RNA Polymerase II, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection via chemiluminescence. A decrease in the band intensity corresponding to RNA Pol II indicates its degradation.

-

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

-

Objective: To detect and quantify DNA double-strand breaks in individual cells.

-